molecular formula C21H47NO4S B13751643 1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate CAS No. 49706-67-4

1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate

Cat. No.: B13751643
CAS No.: 49706-67-4
M. Wt: 409.7 g/mol
InChI Key: JWJDGYODPGDPGX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification, dispersion, and antistatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate typically involves the quaternization of hexadecylamine with ethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process generally involves:

    Reactants: Hexadecylamine and ethyl sulfate.

    Conditions: The reaction is conducted in an organic solvent, such as ethanol, at elevated temperatures to facilitate the quaternization process.

    Purification: The product is purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves:

    Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.

    Optimization: Parameters such as temperature, pressure, and reactant concentrations are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl sulfate group can be replaced by other nucleophiles.

    Oxidation and Reduction: While the quaternary ammonium group is relatively stable, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reducing Agents: Reducing agents like sodium borohydride can be employed to reduce the compound under controlled conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.

    Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives, depending on the extent of the reaction.

    Reduction Products: Reduction typically results in the formation of partially or fully reduced quaternary ammonium compounds.

Scientific Research Applications

1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its conditioning and antistatic properties.

Mechanism of Action

The mechanism of action of 1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to:

    Disrupt Membranes: The surfactant properties enable it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

    Solubilize Proteins: It can interact with hydrophobic regions of proteins, aiding in their solubilization and stabilization in aqueous solutions.

    Micelle Formation: The compound can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate can be compared with other quaternary ammonium compounds, such as:

    Cetyltrimethylammonium Bromide: Similar in structure but contains a bromide ion instead of an ethyl sulfate group. It is also used as a surfactant and antiseptic.

    Hexadecyltrimethylammonium Chloride: Contains a chloride ion and is used in similar applications, including as a surfactant and in personal care products.

    Dodecyltrimethylammonium Bromide: Shorter alkyl chain length, leading to different surfactant properties and applications.

The uniqueness of this compound lies in its specific surfactant properties and its ability to form stable micelles, making it particularly useful in applications requiring high solubility and stability.

Properties

CAS No.

49706-67-4

Molecular Formula

C21H47NO4S

Molecular Weight

409.7 g/mol

IUPAC Name

ethyl sulfate;hexadecyl(trimethyl)azanium

InChI

InChI=1S/C19H42N.C2H6O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2-6-7(3,4)5/h5-19H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

JWJDGYODPGDPGX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.CCOS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.